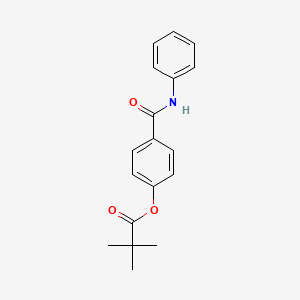
4-(Phenylcarbamoyl)phenyl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylcarbamoyl)phenyl pivalate is an organic compound that belongs to the class of pivalates. Pivalates are esters derived from pivalic acid, known for their stability and resistance to hydrolysis. This compound features a phenylcarbamoyl group attached to a phenyl ring, which is further esterified with pivalic acid. Its unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylcarbamoyl)phenyl pivalate typically involves the esterification of 4-(Phenylcarbamoyl)phenol with pivalic acid or its derivatives. One common method includes the use of pivaloyl chloride in the presence of a base such as pyridine to facilitate the esterification reaction . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can be employed to improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Phenylcarbamoyl)phenyl pivalate can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product is the corresponding amine.
Substitution: Various substituted esters or amides can be formed.
Wissenschaftliche Forschungsanwendungen
4-(Phenylcarbamoyl)phenyl pivalate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protective group for alcohols.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Industry: The stability of pivalates makes them useful in the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(Phenylcarbamoyl)phenyl pivalate involves its interaction with specific molecular targets. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The ester group can undergo hydrolysis, releasing pivalic acid, which can further interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Pivalic Acid Esters: These include various esters derived from pivalic acid, such as tert-butyl pivalate and methyl pivalate.
Phenylcarbamoyl Derivatives: Compounds like 4-(Phenylcarbamoyl)phenol and 4-(Phenylcarbamoyl)benzoic acid share structural similarities.
Uniqueness: 4-(Phenylcarbamoyl)phenyl pivalate is unique due to its combined phenylcarbamoyl and pivalate groups, offering distinct chemical properties and reactivity. Its stability and resistance to hydrolysis make it particularly valuable in applications requiring robust compounds .
Eigenschaften
IUPAC Name |
[4-(phenylcarbamoyl)phenyl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)17(21)22-15-11-9-13(10-12-15)16(20)19-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLRNCINOQLXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














